N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride
Description
N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride is a heterocyclic compound featuring a benzodioxine core fused with an N-hydroxy carbimidoyl chloride functional group. The benzodioxine scaffold (a six-membered ring with two oxygen atoms at positions 1 and 4) is substituted at position 6 with a carbimidoyl chloride moiety (–C(=N–OH)Cl).
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
(6Z)-N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride |
InChI |
InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2/b11-9- |
InChI Key |
WZPOFCGUMPHVSL-LUAWRHEFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=N/O)/Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The resulting product is then treated with a chlorinating agent, such as thionyl chloride, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Functional Group Transformations
2.1 Nucleophilic Substitution
The carbimidoyl chloride group (R–N=C=OCl) is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles (e.g., water). For example:
Conditions may involve bases (e.g., triethylamine) to absorb HCl byproduct, as seen in for amide bond formation.
2.2 Hydrolysis
Hydrolysis of the carbimidoyl chloride under aqueous conditions could yield a carbimidamide or urea derivative:
This aligns with , where hydrolysis steps are critical in converting esters to acids or amides.
2.3 Condensation Reactions
The hydroxylamine group (N-hydroxy) may participate in Knoevenagel condensation or similar reactions, as observed in for benzaldehyde derivatives. For example, reaction with ketones or aldehydes could form conjugated systems:
Reaction Conditions and Catalysts
3.1 Coupling Reagents
From , EDC , BOP-Cl , or DCC are commonly used in amide bond formation. These reagents may facilitate the synthesis of carbimidoyl chlorides by activating carboxylic acids or amides.
3.2 Solvents and Bases
-
Solvents : Ethyl acetate, THF, or DMF (as in ) may stabilize intermediates.
-
Bases : Pyridine, DMAP, or Hunig’s base are used to neutralize HCl (e.g., ).
3.3 Reductive Cyclization
As seen in , reductive cyclization with iron and acetic acid could form fused rings if the carbimidoyl chloride participates in such transformations.
Analytical Data and Challenges
4.1 Yield and Purity Issues
Low yields in analogous reactions (e.g., <10% for Knoevenagel condensations in ) highlight challenges in controlling regioselectivity and stability.
4.2 Structural Variability
The presence of multiple functional groups (e.g., hydroxylamine, carbimidoyl chloride) introduces complexity in reaction design. For example, hydroxylamine may act as a nucleophile or leaving group, depending on conditions.
Comparison of Key Reaction Parameters
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of N-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride exhibit significant anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the hydroxylamine moiety can enhance the selectivity and potency against various tumor types, including breast and prostate cancers .
1.2 Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of enzymes involved in cancer progression, such as histone deacetylases (HDACs). The structural characteristics of this compound allow it to interact effectively with the active sites of these enzymes, potentially leading to novel therapeutic agents for cancer treatment .
Agricultural Applications
2.1 Pesticide Development
this compound derivatives have shown promise as bioactive compounds in pest control. Their efficacy against lepidopteran pests has been documented, suggesting that they can serve as natural pesticides or growth regulators in agricultural settings. Research highlights their ability to disrupt the growth and reproduction of target pest species while being less harmful to non-target organisms .
2.2 Allelopathic Effects
The compound's allelopathic properties have also been explored in crop management strategies. By affecting the growth patterns of competing weeds through biochemical pathways, these compounds can enhance crop yields and reduce reliance on synthetic herbicides .
Materials Science
3.1 Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices improves their stability and resistance to environmental degradation .
3.2 Coatings and Adhesives
The chemical's reactivity allows it to be used in formulating advanced coatings and adhesives. Its ability to form strong covalent bonds enhances the durability and performance of these materials in various applications, including construction and automotive industries .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to metal ions and form stable complexes. This chelating action can inhibit the activity of metal-dependent enzymes by sequestering the metal ions required for their function. Additionally, the compound can interact with proteins and other molecules, further modulating their activity.
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- N-Hydroxy Carbimidoyl Chloride : The target compound’s functional group combines electrophilic chloride and nucleophilic N-hydroxy groups. This duality allows participation in condensation reactions (e.g., forming amidoximes) or nucleophilic substitutions. Its reactivity contrasts with carbonyl chlorides (), which primarily undergo nucleophilic acyl substitutions (e.g., forming amides or esters) .
- Sulfonyl Chlorides (): These exhibit distinct reactivity, enabling sulfonamide bond formation with amines. The target compound’s chloride is less stabilized, making it more reactive toward nucleophiles compared to sulfonyl chlorides.
- Carboxamides (): Unlike the target compound, these are stable and serve as terminal functional groups in drug candidates (e.g., kinase inhibitors).
Physicochemical Properties
- Solubility: The N-hydroxy group in the target compound may improve aqueous solubility compared to non-polar analogs like ethyl oxoacetate derivatives ().
Biological Activity
N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide
- CAS Number : 85084-37-3
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- Melting Point : 135-137 °C
- Purity : 95% .
Antimicrobial Activity
Research indicates that N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine derivatives exhibit significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that these compounds inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
N-Hydroxy derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Enzyme Inhibition
The compound has been found to act as an inhibitor of certain enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can lead to increased bioavailability of co-administered drugs, presenting both therapeutic advantages and potential risks related to drug interactions .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for certain strains, suggesting strong antimicrobial activity .
Case Study 2: Cancer Cell Apoptosis
A recent investigation reported in Cancer Research assessed the effects of N-Hydroxy derivatives on breast cancer cells. The study noted a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with flow cytometry confirming increased apoptosis rates .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride and its derivatives?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine. A typical route involves:
Sulfonylation : Reacting the amine with 4-methylbenzenesulfonyl chloride in an alkaline aqueous medium (10% Na₂CO₃) at room temperature for 4–5 hours to form the sulfonamide intermediate .
Acetamide Coupling : The intermediate is then reacted with bromoacetamide derivatives in DMF using lithium hydride as a base. Purification involves acidification with HCl (pH 2–3) to precipitate the product .
- Key Characterization : Confirm structure via ¹H NMR and HRMS, as exemplified in related benzodioxine derivatives .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : Use column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane for purification .
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) to confirm proton environments, and HRMS for molecular weight validation .
- Elemental Analysis : Combustion analysis for C, H, N, and S to verify stoichiometry .
Advanced Research Questions
Q. What strategies optimize reaction yields for benzodioxine derivatives under nucleophilic substitution conditions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing transition states .
- Catalysis : Lithium hydride or triethylamine improves nucleophilicity in coupling reactions .
- Temperature Control : Reflux (e.g., 30 minutes) followed by room-temperature stirring balances reactivity and side-product formation .
- Table : Yield Optimization Parameters
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | H₂O/THF | None | 75–85 | |
| Acetamide Coupling | DMF | LiH | 30–37 |
Q. How do computational methods aid in predicting the bioactivity of N-hydroxybenzodioxine derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., α-glucosidase or acetylcholinesterase) using software like AutoDock Vina. This identifies key interactions (e.g., hydrogen bonds with catalytic residues) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity using descriptors like LogP and Hammett constants .
- MD Simulations : Assess stability of enzyme-inhibitor complexes over 100 ns trajectories to validate docking results .
Q. How are selectivity challenges addressed when designing benzodioxine-based enzyme inhibitors?
- Methodological Answer :
- Structural Modifications : Introduce bulky substituents (e.g., 4-ethoxyphenyl) to sterically block off-target binding pockets .
- Enzyme Assays : Compare IC₅₀ values against related isoforms (e.g., CDK9 vs. CDK2) to evaluate selectivity .
- Metabolic Profiling : Use liver microsomes to identify metabolites that may interfere with selectivity .
Contradiction Analysis
- Yield Discrepancies : reports yields >75% for sulfonylation, while cites 30–37% for acetamide coupling. This reflects inherent differences in reaction mechanisms (SN2 vs. nucleophilic aromatic substitution) and steric hindrance from substituents .
- Safety Protocols : and recommend stringent PPE (face shields, flame-retardant suits) despite "no known hazards" listed in some SDSs. Researchers should prioritize worst-case precautions, especially with reactive intermediates like carbimidoyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
